
t-Boc-aminooxi-PEG1-Propargil
Descripción general
Descripción
t-Boc-aminooxy-PEG1-Propargyl is a compound used in click chemistry as a polyethylene glycol linker. It contains a t-Boc-aminooxy group and a propargyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions and then react with an aldehyde or ketone group to form a stable oxime linkage .
Aplicaciones Científicas De Investigación
t-Boc-aminooxy-PEG1-Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for synthesizing complex molecules.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of biological processes.
Medicine: Employed in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
Mecanismo De Acción
The propargyl group in t-Boc-aminooxy-PEG1-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
t-Boc-aminooxy-PEG1-Propargyl is synthesized through a series of chemical reactions. The synthesis typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Attachment of the PEG linker: The protected aminooxy group is then attached to a polyethylene glycol (PEG) linker.
Introduction of the propargyl group: The propargyl group is introduced to the PEG linker, completing the synthesis of t-Boc-aminooxy-PEG1-Propargyl
Industrial Production Methods
The industrial production of t-Boc-aminooxy-PEG1-Propargyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection of the aminooxy group: Using large quantities of t-Boc protecting agents.
PEG linker attachment: Utilizing industrial-grade PEG linkers.
Propargyl group introduction: Employing efficient methods to introduce the propargyl group, ensuring high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-aminooxy-PEG1-Propargyl undergoes several types of chemical reactions:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne click chemistry to form stable triazole linkages.
Deprotection: The t-Boc-aminooxy group can be deprotected under mild acidic conditions.
Oxime Formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form stable oxime linkages
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Mild Acids: Employed for deprotecting the t-Boc-aminooxy group.
Aldehydes and Ketones: React with the deprotected aminooxy group to form oxime linkages
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Oxime Linkages: Resulting from reactions with aldehydes or ketones
Comparación Con Compuestos Similares
t-Boc-aminooxy-PEG1-Propargyl is unique due to its combination of a t-Boc-aminooxy group and a propargyl group, which allows for versatile chemical reactions. Similar compounds include:
t-Boc-Aminooxy-PEG2-Alcohol: Contains an alcohol group instead of a propargyl group.
t-Boc-Aminooxy-PEG2-Amine: Features an amine group in place of the propargyl group.
t-Boc-Aminooxy-PEG2-Azide: Has an azide group instead of a propargyl group
These compounds share similar properties but differ in their functional groups, which influence their reactivity and applications.
Propiedades
IUPAC Name |
tert-butyl N-(2-prop-2-ynoxyethoxy)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-13-7-8-14-11-9(12)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSAQUGQZCPQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


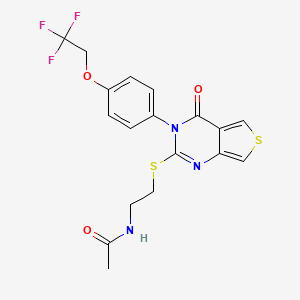
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B611108.png)
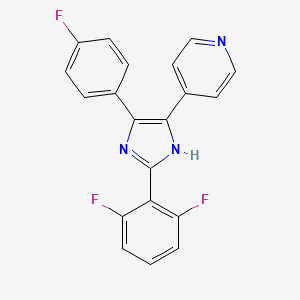
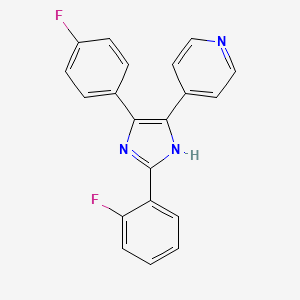

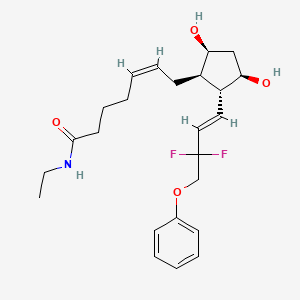
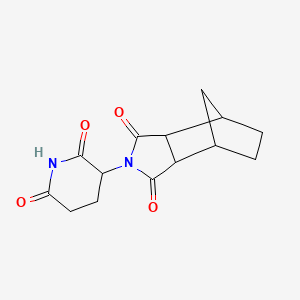

![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)


